molecular formula C27H19N3O4S3 B11625435 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11625435
M. Wt: 545.7 g/mol
InChI Key: VFZCAEUXJXTODJ-UUYOSTAYSA-N
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Description

“3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features multiple functional groups, including a benzodioxole, thiazolidine, pyridopyrimidine, and phenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the Benzodioxole Moiety: Starting with a catechol derivative, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.

    Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting a thiourea derivative with an α-haloketone.

    Pyridopyrimidine Core Construction: The pyridopyrimidine core can be synthesized through a multi-step process involving the condensation of a pyridine derivative with a suitable aldehyde and subsequent cyclization.

    Final Assembly: The final compound can be assembled by linking the benzodioxole, thiazolidine, and pyridopyrimidine moieties through appropriate coupling reactions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve:

    Catalyst Optimization: Using efficient catalysts to improve reaction rates and selectivity.

    Process Scaling: Adapting the synthetic route for large-scale production, including the use of continuous flow reactors.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl groups in the thiazolidine and pyridopyrimidine rings can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible development as a therapeutic agent due to its unique structural features.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Material Science: It may exhibit unique electronic or optical properties due to its conjugated system and functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H19N3O4S3

Molecular Weight

545.7 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H19N3O4S3/c1-16-7-10-23-28-24(36-18-5-3-2-4-6-18)19(25(31)29(23)13-16)12-22-26(32)30(27(35)37-22)14-17-8-9-20-21(11-17)34-15-33-20/h2-13H,14-15H2,1H3/b22-12-

InChI Key

VFZCAEUXJXTODJ-UUYOSTAYSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)SC6=CC=CC=C6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)SC6=CC=CC=C6)C=C1

Origin of Product

United States

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